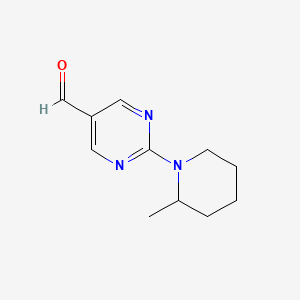
2-(2-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . It is a heterocyclic compound containing both pyrimidine and piperidine rings, which are common motifs in medicinal chemistry due to their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-methylpiperidine with pyrimidine-5-carbaldehyde under specific conditions. One common method involves refluxing the reactants in acetic acid . Another approach includes the use of catalysts such as p-toluenesulfonic acid (p-TSA) in a solvent-free environment .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and the use of more efficient catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: 2-(2-Methylpiperidin-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(2-Methylpiperidin-1-yl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and cytotoxic effects.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR), which are crucial in cell proliferation and survival pathways . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde: Similar structure but with a different position of the methyl group.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a phenyl group and a carboxamide functional group, used as an acetylcholinesterase inhibitor.
Uniqueness
2-(2-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of piperidine and pyrimidine rings makes it a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-(2-methylpiperidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-9-4-2-3-5-14(9)11-12-6-10(8-15)7-13-11/h6-9H,2-5H2,1H3 |
InChI Key |
YRRFEEZMSXQUSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


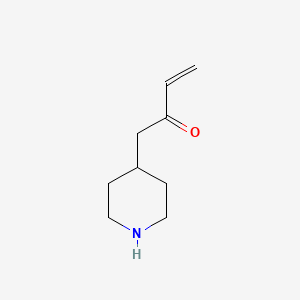
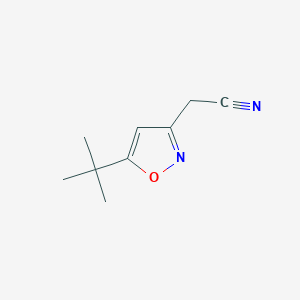
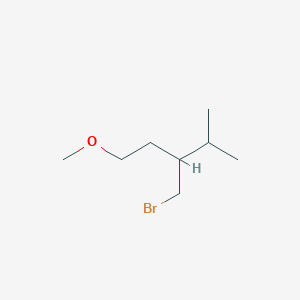
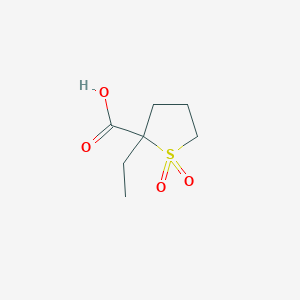
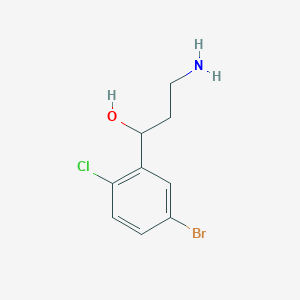



![2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13161783.png)
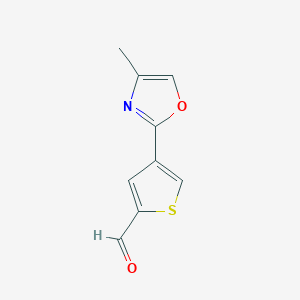
![2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13161792.png)



